Tri-tert-butyl borate

Overview

Description

Tri-tert-butyl borate is an organoborate commonly used to prepare other borate esters. It is also used as a substrate in Rh-catalyzed carbonylation reactions .

Synthesis Analysis

The reagent is prepared via the reaction of sodium borohydride with tert-butanol in the presence of acetic acid . It is generally used in the synthesis of other borate esters or as a reactive coupling partner in rhodium-catalyzed carbonylation .Molecular Structure Analysis

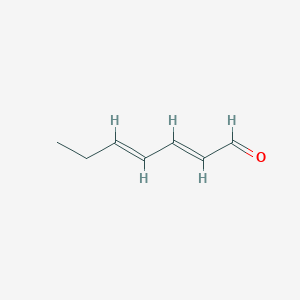

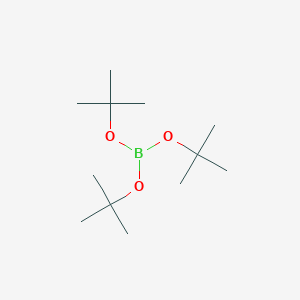

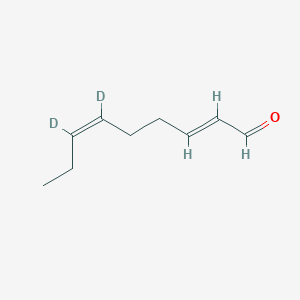

The molecular formula of Tri-tert-butyl borate is C12H27BO3 .Chemical Reactions Analysis

Tri-tert-butyl borate is used in various chemical reactions. For instance, it reacts with various alcohols and carboxylic acids in the presence of a catalytic amount of an acid to provide the corresponding tert-butyl ethers and esters .Physical And Chemical Properties Analysis

Tri-tert-butyl borate is a colorless liquid with a boiling point of 101°C at 74 mmHg and a melting point of 18-19°C. It has a density of 0.811 g/mL at 25°C and is soluble in most organic solvents .Scientific Research Applications

Synthesis of Other Borate Esters

Tri-tert-butyl borate is an organoborate that is commonly used to prepare other borate esters . These esters have a wide range of applications in various fields of research, including materials science, organic chemistry, and medicinal chemistry.

Substrate in Rhodium-Catalyzed Carbonylation Reactions

This compound is also used as a substrate in Rhodium-catalyzed carbonylation reactions . Carbonylation reactions are crucial in the synthesis of a variety of organic compounds, including pharmaceuticals and polymers.

Synthesis of Chiral α-Hydroxy Esters

Tri-tert-butyl borate can be used as an additive in the synthesis of chiral α-hydroxy esters . This is achieved by reacting dimethylzinc with α-ketoesters using (−)-2-exo-morpholinoisobornane-10-thiol . Chiral α-hydroxy esters are important intermediates in the synthesis of various bioactive compounds.

Synthesis of Boronate of (+)-Pinane-2,3-diol

It can also be used as a starting material in the synthesis of boronate of (+)-pinane-2,3-diol . This compound is a key intermediate in the synthesis of many biologically active molecules.

Mechanism of Action

Safety and Hazards

Tri-tert-butyl borate is classified as a flammable liquid. It should be kept away from heat, sparks, open flames, and hot surfaces. It should be handled with protective gloves, eye protection, and face protection. In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

Future Directions

Tri-tert-butyl borate has been used as an electrolyte additive in the design of cathode interphase chemistry for high-voltage batteries . This work emphasizes the significance of cathode interphase chemistry and provides a practical strategy for the performance improvement of various high-voltage batteries .

properties

IUPAC Name |

tritert-butyl borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BO3/c1-10(2,3)14-13(15-11(4,5)6)16-12(7,8)9/h1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCWFMOZBTXGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302581 | |

| Record name | Tri-tert-butyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tri-tert-butyl borate | |

CAS RN |

7397-43-5 | |

| Record name | tert-Butyl borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7397-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 151952 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007397435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri-tert-butyl borate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tri-tert-butyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of Tri-tert-butyl borate in organic synthesis?

A1: Tri-tert-butyl borate is primarily employed as a reagent in organic synthesis. It serves as a precursor for the synthesis of various borate esters and acts as a reactive coupling partner in rhodium-catalyzed carbonylation reactions. []

Q2: How can the purity of Tri-tert-butyl borate be assessed?

A2: The purity of Tri-tert-butyl borate can be determined using various spectroscopic techniques. ¹H NMR analysis (in toluene-d8 at 400 MHz) should reveal a singlet at δ 1.29 ppm corresponding to the methyl protons (CH3). ¹³C NMR (in toluene-d8 at 125.8 MHz) shows signals at δ 30.1 ppm (CH3) and δ 73.8 ppm (OC(CH3)3). Finally, ¹¹B NMR (in toluene-d8 at 128.3 MHz) displays a signal at δ 18.2 ppm. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147473.png)